An In-depth Technical Guide to Fmoc-Thr-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Thr-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function provides a stable yet readily cleavable moiety under mild basic conditions, making it a cornerstone of orthogonal peptide synthesis strategies. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of Fmoc-Thr-OH in peptide synthesis.
Core Chemical Properties and Structure
Fmoc-Thr-OH is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| IUPAC Name | (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid | |
| CAS Number | 73731-37-0 | [1] |
| Molecular Formula | C₁₉H₁₉NO₅ | [1][2] |
| Molecular Weight | 341.36 g/mol | [1] |
| Melting Point | ~115 °C (decomposes) | [1][3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMF and DMSO | [4] |
| SMILES | C--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO | [1][2] |
| InChI Key | OYULCCKKLJPNPU-GTNSWQLSSA-N |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Thr-OH into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The following protocols are generalized and may require optimization based on the specific peptide sequence and resin.
Fmoc Deprotection
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)
-
DMF for washing
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 3-5 minutes.
-
Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling step.
Fmoc-Thr-OH Coupling
This protocol describes the activation and coupling of Fmoc-Thr-OH to the deprotected N-terminus of the peptide-resin. A common and efficient method utilizing HBTU/DIPEA is detailed below.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Thr-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Thr-OH (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add DIPEA (6-8 equivalents) to the amino acid/HBTU solution. The mixture may change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-Thr-OH solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like Fmoc-Thr-OH.
Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS) for the addition of an amino acid.
Conclusion
Fmoc-Thr-OH is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides. The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.
